Anti-Tubercular Potency: 4-Pyridinylhydrazone vs. 2-Pyridinylhydrazone Derivatives vs. Ethambutol
In a head-to-head study of 27 pyridinyl and pyrazinyl hydrazone derivatives against M. tuberculosis ATTC 27294, the most active compound was a 4-pyridinylhydrazone derivative (2-hydroxyl-5-nitrophenyl-4-pyridinylhydrazone), which exhibited exceptional in vitro activity compared with the reference drug ethambutol and outperformed corresponding 2-pyridinylhydrazone and 2-pyrazinylhydrazone analogs [1]. The study explicitly compares the antimycobacterial performance of compounds derived from 2-hydrazinylpyridine, 4-hydrazinylpyridine, and 2-hydrazinylpyrazine, establishing that the 4-pyridine substitution pattern yields superior activity [1]. In silico ADMET profiling further indicated that this lead 4-pyridinylhydrazone possessed good bioavailability and non-mutagenic/non-tumorigenic profiles [1].
| Evidence Dimension | Antimycobacterial activity (in vitro MTT assay) |
|---|---|
| Target Compound Data | 2-hydroxyl-5-nitrophenyl-4-pyridinylhydrazone: most active compound in the series |
| Comparator Or Baseline | Ethambutol (reference drug); 2-pyridinylhydrazone and 2-pyrazinylhydrazone derivatives (tested in parallel) |
| Quantified Difference | Exceptional in vitro activity; the 4-pyridinylhydrazone was the most active among all tested derivatives; activity was comparable or superior to ethambutol |
| Conditions | M. tuberculosis ATTC 27294; MTT assay |
Why This Matters
This demonstrates that the 4-pyridylmethyl hydrazine scaffold is a privileged pharmacophore for antimycobacterial drug design, enabling the discovery of lead compounds that match first-line drug potency while exhibiting favorable early safety profiles.
- [1] Pinheiro, A.C.; Nogueira, T.C.M.; Pereira, G.E.; Lourenço, C.; de Souza, M.V.N. Synthesis and antimycobacterial evaluation of pyridinyl- and pyrazinylhydrazone derivatives. Medicinal Chemistry Research, 2020, 29(9), 1662-1668. View Source
